
Cholesta-4,6-dien-3-on
Übersicht
Beschreibung
Cholesta-4,6-dien-3-one is a steroidal compound with the molecular formula C₂₇H₄₂O. . This compound is a derivative of cholesterol and is characterized by the presence of double bonds at the 4th and 6th positions and a ketone group at the 3rd position.
Wissenschaftliche Forschungsanwendungen
Cholesta-4,6-dien-3-one has several scientific research applications:
Wirkmechanismus
Target of Action
Cholesta-4,6-dien-3-one, also known as 4,6-Cholestadien-3-one, is a product of the oxidation of cholesterol . It primarily targets cholesterol in the membrane of human erythrocytes . Cholesterol plays a crucial role in maintaining membrane fluidity and is a precursor of bile acids, hormones, and other steroids .
Mode of Action
The compound interacts with its target through oxidation. Reactive oxygen species (ROS) are involved in this oxidation process . The oxidation of cholesterol leads to the formation of Cholesta-4,6-dien-3-one .
Biochemical Pathways
The biochemical pathway involved in the action of Cholesta-4,6-dien-3-one is the oxidation of cholesterol. The oxidation of cholesterol leads to the formation of three products: cholesta-4,6-dien-3-ol, cholesta-4,6-dien-3-one, and cholesta-3,5-dien-7-one .
Pharmacokinetics
It is known that the compound is a product of the oxidation of cholesterol . It may be metabolized to 4-cholesten-3-one and cholestanol by the liver, adrenals, and brain .
Result of Action
The oxidation of cholesterol by ROS results in the formation of Cholesta-4,6-dien-3-one . This suggests that cholesterol in the membrane of human erythrocytes is more susceptible to ROS-induced oxidation than PUFAs . This finding compels us to re-evaluate the physiological roles of cholesterol and PUFAs in the human erythrocyte membrane .
Action Environment
The action of Cholesta-4,6-dien-3-one is influenced by the presence of ROS, which are involved in the oxidation of cholesterol . The environment within the human erythrocyte membrane, where the cholesterol resides, also plays a role in the compound’s action .
Biochemische Analyse
Biochemical Properties
Cholesta-4,6-dien-3-one interacts with various enzymes, proteins, and other biomolecules. It is synthesized from cholesterol through oxidation with Dimethyl sulfoxide and Dicyclohexycabodiimide (DMSO DCC) in about 33% yield . The nature of these interactions involves the conversion of Cholesta-4,6-dien-3-one into 4-cholesten-3-one and cholestanol by liver, adrenals, and brain .
Cellular Effects
Cholesta-4,6-dien-3-one has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to promote Epithelial-To-Mesenchymal Transition (EMT) in Biliary Tree Stem/Progenitor Cell Cultures In Vitro . It influences cell function by inducing cell proliferation, EMT markers, and senescence in human biliary tree stem/progenitor cells .
Molecular Mechanism
At the molecular level, Cholesta-4,6-dien-3-one exerts its effects through various mechanisms. It has been found to impair differentiation in mature cholangiocytes and simultaneously induce the EMT markers, significantly reduce the telomerase activity, and induce HDAC6 gene expression . It also enhances bone morphogenic protein 4 (Bmp-4) and sonic hedgehog (Shh) pathways in human biliary tree stem/progenitor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cholesta-4,6-dien-3-one change over time. For instance, it has been found that the enzyme maintains approximately 36% and 58.5% of its activity after 18 days of storage at 4–8 °C . Also, the enzyme loses its activity by gradual thermal treatment, but it maintains 58.5% of its activity at 95 °C for 2 hr .
Metabolic Pathways
Cholesta-4,6-dien-3-one is involved in the metabolism of cholesterol . It may be metabolized to 4-cholesten-3-one and cholestanol by liver, adrenals, and brain . No conversion was found in intestinal mucosa or in kidneys .
Vorbereitungsmethoden
Cholesta-4,6-dien-3-one can be synthesized from cholesterol through a series of oxidation reactions. One common method involves the selective oxidation of cholesterol to cholest-5-en-3-one using dimethyl sulfoxide and dicyclohexylcarbodiimide (DMSO-DCC) in about 33% yield . This intermediate is then further oxidized using chloranil to yield cholesta-4,6-dien-3-one . Another method involves treating cholesta-4,6-dien-3β-ol with various oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and pyridinium chlorochromate (PCC), achieving yields of 50-85% .
Analyse Chemischer Reaktionen
Cholesta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, such as cholesta-3,5-dien-7-one.
Reduction: The compound can be reduced to form cholesta-4,6-dien-3-ol.
Substitution: It can undergo substitution reactions, particularly at the double bond positions.
Common reagents used in these reactions include oxidizing agents like chloranil and PCC, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Cholesta-4,6-dien-3-one is similar to other steroidal dienones, such as cholesta-1,4-dien-3-one and cholesta-3,5-dien-7-one . it is unique due to its specific double bond positions and its role as an intermediate in the synthesis of various steroidal compounds . Other similar compounds include cholesta-4-en-3-one and cholesta-5-en-3-one, which differ in the positions of their double bonds and functional groups .
Eigenschaften
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,22-25H,6-8,11-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMRKFKSRYSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-93-8 | |
| Record name | Cholesta-4,6-dien-3-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholesta-4,6-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)
![3-chlorobenzo[d]isoxazol-7-ol](/img/structure/B116358.png)


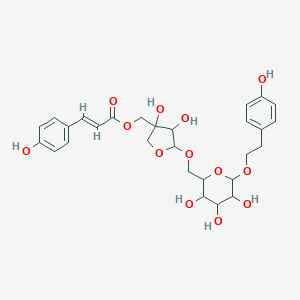
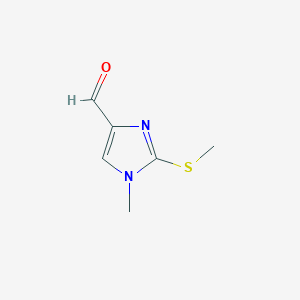
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)
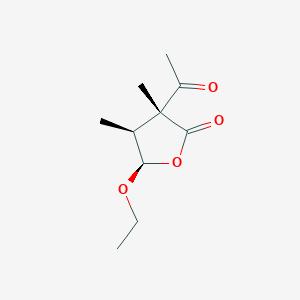


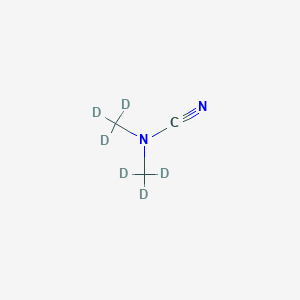

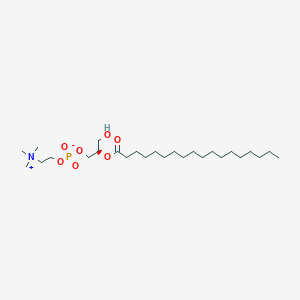
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
